

Application Notes: Loading Dendritic Cells with SIINFEKL Peptide for T-Cell Activation

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Compound of Interest		
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Introduction

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses. The ability to load DCs with specific peptides, such as the model ovalbumin-derived peptide SIINFEKL, is a fundamental technique in immunology research and is paramount for the development of peptide-based vaccines and immunotherapies. The SIINFEKL peptide, corresponding to amino acids 257-264 of chicken ovalbumin, binds with high affinity to the MHC class I molecule H-2Kb in C57BL/6 mice. This complex is then recognized by the T-cell receptor (TCR) of OT-I CD8+ T-cells, leading to their activation and differentiation into cytotoxic T-lymphocytes (CTLs). This application note provides detailed protocols for loading dendritic cells with SIINFEKL peptide, methods for their characterization, and subsequent co-culture with T-cells to evaluate activation.

Core Principles

The loading of exogenous peptides onto MHC class I molecules on the surface of dendritic cells is a direct process that bypasses the need for intracellular antigen processing. The efficiency of this loading is dependent on several factors, including peptide concentration, incubation time and temperature, and the maturation state of the dendritic cells. Following successful loading, the peptide-MHC (pMHC) complexes are presented to CD8+ T-cells, initiating a signaling cascade that results in T-cell activation, proliferation, and effector function.



Experimental Data Summary

The following tables summarize quantitative data from various studies on the loading of dendritic cells with SIINFEKL peptide and subsequent T-cell responses.

Table 1: Parameters for Loading Dendritic Cells with SIINFEKL Peptide

Parameter	Range of Values	Optimal Condition	Reference
Cell Type	Bone Marrow-Derived Dendritic Cells (BMDCs), DC2.4 cell line, Splenic DCs	Dependent on experimental model	[1][2][3]
Peptide Concentration	1 nM - 10 μM	1 nM for physiological levels, 0.1 - 1 μg/ml for robust T-cell activation	[1][2][4]
Incubation Time	30 minutes - overnight	2 - 6 hours	[1][5][6]
Incubation Temperature	4°C, 37°C	37°C	[1]
Cell Density	5 x 106 cells/ml	Varies with culture vessel	[1]

Table 2: T-Cell Activation Following Co-culture with SIINFEKL-Loaded DCs



Readout	Method	Typical Result	Reference
T-Cell Proliferation	CFSE dilution assay	Increased percentage of proliferated OT-I T- cells	[3][7]
Cytokine Production (IFN-y)	Intracellular staining, ELISPOT, CBA	Dose-dependent increase in IFN-y positive CD8+ T-cells	[2][8]
Cytokine Production (IL-2)	Intracellular staining, ELISA	Dose-dependent increase in IL-2 positive CD8+ T-cells	[2][9]
Cytotoxicity	51Cr release assay	Increased lysis of target cells by activated OT-I T-cells	[3]
In Vivo T-Cell Expansion	H-2Kb/SIINFEKL tetramer staining	Increased percentage of tetramer-positive CD8+ T-cells	[1][10]

Experimental Protocols

Protocol 1: Generation and Loading of Bone Marrow-Derived Dendritic Cells (BMDCs) with SIINFEKL Peptide

Materials:

- Bone marrow cells from C57BL/6 mice
- RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 μ g/mL streptomycin, and 50 μ M 2-mercaptoethanol
- Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
- Recombinant murine Interleukin-4 (IL-4)
- SIINFEKL peptide



- Trypan blue solution
- FACS tubes
- Anti-CD11c antibody
- Anti-H-2Kb/SIINFEKL (clone 25-D1.16) antibody

Procedure:

- Generation of BMDCs:
 - 1. Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
 - 2. Lyse red blood cells using ACK lysis buffer.
 - 3. Culture the bone marrow cells at 2 x 106 cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
 - 4. On day 3, add fresh complete medium with cytokines.
 - 5. On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are immature dendritic cells.
- Loading with SIINFEKL Peptide:
 - 1. Resuspend the immature BMDCs at a concentration of 5 x 106 cells/mL in complete RPMI-1640 medium.[1]
 - 2. Add SIINFEKL peptide to the cell suspension at a final concentration ranging from 1 nM to 1 μ M. A concentration of 1 μ g/mL is commonly used for robust T-cell activation.[1][2]
 - 3. Incubate the cells for 4-6 hours at 37°C in a humidified incubator with 5% CO2.[1]
 - 4. Wash the cells twice with excess RPMI-1640 medium to remove unbound peptide.[1]
 - 5. The SIINFEKL-loaded BMDCs are now ready for characterization or co-culture with T-cells.



- · Characterization of SIINFEKL Loading:
 - 1. Stain the peptide-loaded DCs with a fluorescently labeled anti-CD11c antibody and an anti-H-2Kb/SIINFEKL (clone 25-D1.16) antibody.[1]
 - 2. Analyze the cells by flow cytometry to determine the percentage of CD11c+ cells that are positive for the H-2Kb/SIINFEKL complex. The intensity of the staining is proportional to the amount of peptide loaded.[1][11]

Protocol 2: In Vitro T-Cell Activation Assay

Materials:

- SIINFEKL-loaded dendritic cells (from Protocol 1)
- Splenocytes from an OT-I transgenic mouse
- Complete RPMI-1640 medium
- CFSE (Carboxyfluorescein succinimidyl ester)
- Anti-CD8 antibody
- Anti-IFN-y antibody
- Brefeldin A
- 96-well round-bottom plates

Procedure:

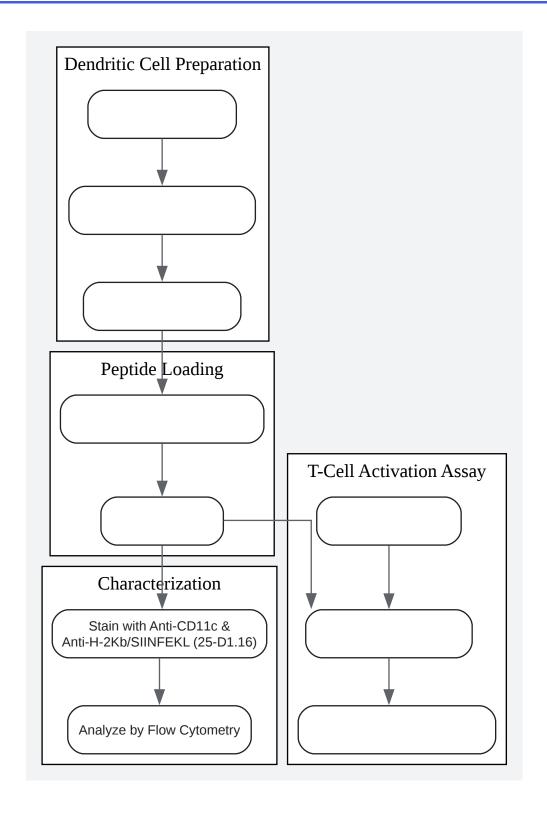
- Isolation and Labeling of OT-I T-Cells:
 - 1. Prepare a single-cell suspension of splenocytes from an OT-I mouse.
 - Label the splenocytes with CFSE according to the manufacturer's protocol to track cell proliferation.
- Co-culture:



- 1. Plate the SIINFEKL-loaded DCs in a 96-well round-bottom plate at a concentration of 2 x 104 cells/well.
- 2. Add the CFSE-labeled OT-I splenocytes to the wells at a DC to T-cell ratio of 1:10 (2 x 105 T-cells/well).
- 3. Incubate the co-culture for 3 days at 37°C and 5% CO2.
- Analysis of T-Cell Proliferation and Cytokine Production:
 - 1. For proliferation analysis, harvest the cells and stain with an anti-CD8 antibody. Analyze by flow cytometry, gating on the CD8+ population to assess CFSE dilution.
 - 2. For intracellular cytokine analysis, add Brefeldin A to the culture for the last 4-6 hours of incubation to block cytokine secretion.
 - 3. Harvest the cells and stain for surface CD8.
 - 4. Fix and permeabilize the cells, then stain for intracellular IFN-y.
 - 5. Analyze by flow cytometry to determine the percentage of IFN-y-producing CD8+ T-cells.

Visualizations

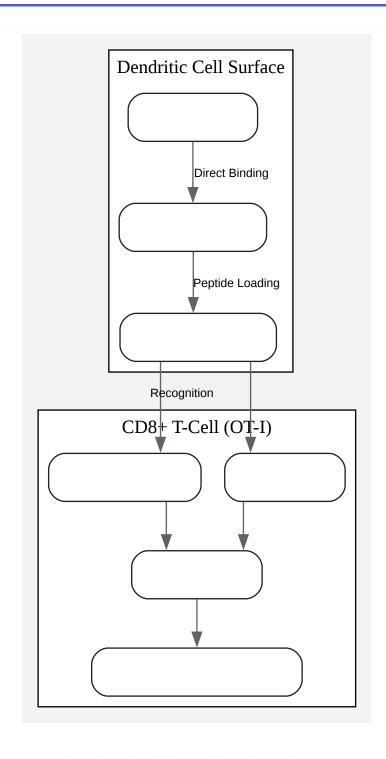




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Caption: Experimental workflow for loading dendritic cells with SIINFEKL peptide and assessing T-cell activation.





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Caption: Signaling pathway of SIINFEKL presentation by MHC class I molecules on dendritic cells to CD8+ T-cells.



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